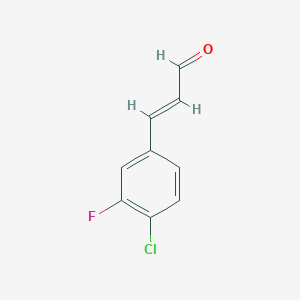

3-(4-Chloro-3-fluorophenyl)acrylaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFO |

|---|---|

Molecular Weight |

184.59 g/mol |

IUPAC Name |

(E)-3-(4-chloro-3-fluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |

InChI Key |

PSNZIQFQQNCEPH-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C=O)F)Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=CC=O)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 4 Chloro 3 Fluorophenyl Acrylaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group, being a key functional handle, readily participates in a variety of classic organic reactions, enabling its conversion into other important functional groups such as carboxylic acids and alcohols, as well as its use in the construction of heterocyclic systems through condensation reactions.

The oxidation of the aldehyde functionality in 3-(4-chloro-3-fluorophenyl)acrylaldehyde to a carboxylic acid provides a direct route to 3-(4-chloro-3-fluorophenyl)acrylic acid. This transformation is a fundamental process in organic synthesis, often achieved using a range of oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The choice of oxidant is crucial to ensure the selective oxidation of the aldehyde without affecting the carbon-carbon double bond or the halogenated phenyl ring.

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic aqueous solution, followed by acidification | 3-(4-Chloro-3-fluorophenyl)acrylic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature | 3-(4-Chloro-3-fluorophenyl)acrylic acid |

| Silver Oxide (Ag2O) | Aqueous ammonia (B1221849) (Tollens' reagent) | 3-(4-Chloro-3-fluorophenyl)acrylic acid |

This table represents typical conditions for the oxidation of α,β-unsaturated aldehydes and is illustrative of the potential transformations for this compound.

The selective reduction of the aldehyde group in this compound yields the corresponding allylic alcohol, 3-(4-chloro-3-fluorophenyl)prop-2-en-1-ol. This transformation requires mild reducing agents that can selectively reduce the carbonyl group without affecting the conjugated double bond or the aryl halides. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminium hydride (LiAlH4), often used at low temperatures to enhance selectivity.

| Reducing Agent | Typical Reaction Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0°C to room temperature | 3-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol |

| Lithium Aluminium Hydride (LiAlH4) | Diethyl ether or THF, low temperature (e.g., -78°C to 0°C) | 3-(4-Chloro-3-fluorophenyl)prop-2-en-1-ol |

This table outlines common conditions for the selective reduction of α,β-unsaturated aldehydes, applicable to the synthesis of the corresponding alcohol from this compound.

The electrophilic carbon of the aldehyde group in this compound readily reacts with various nitrogen and oxygen nucleophiles to form a range of derivatives, including imines, oximes, and hydrazones. These condensation reactions are often catalyzed by acid or base and typically proceed with the elimination of a water molecule. A particularly significant application of this reactivity is the synthesis of pyrazoline heterocycles. The reaction with hydrazine (B178648) or its derivatives, such as phenylhydrazine, initially forms a hydrazone which can then undergo an intramolecular cyclization via Michael addition to the β-carbon of the double bond, yielding substituted pyrazolines. semanticscholar.orgorganic-chemistry.orgdergipark.org.tr

| Nucleophile | Reaction Conditions | Product Type |

| Primary Amine (R-NH2) | Mild acid or base catalysis | Imine (Schiff base) |

| Hydroxylamine (NH2OH) | Mild acid or base catalysis | Oxime |

| Hydrazine (NH2NH2) | Acetic acid, reflux | Pyrazoline |

| Phenylhydrazine (PhNHNH2) | Acetic acid, reflux | N-Phenylpyrazoline |

This table illustrates the types of condensation products that can be formed from this compound with various nucleophiles.

Reactivity of the Halogenated Phenyl Moiety

The 4-chloro-3-fluorophenyl group of the molecule offers opportunities for further functionalization through reactions that target the carbon-halogen bonds. These transformations are pivotal for creating more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) on the halogenated phenyl ring of this compound is a potential pathway for introducing new substituents. Generally, SNAr reactions are facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this molecule, the acrylaldehyde moiety acts as a deactivating group, making direct SNAr challenging. However, under forcing conditions or with highly activated nucleophiles, substitution of either the chlorine or fluorine atom may be possible. The relative reactivity of the halogens in SNAr is typically F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.govnih.gov Therefore, substitution of the fluorine atom might be favored over the chlorine atom under specific conditions.

| Nucleophile | Potential Reaction Conditions | Potential Product |

| Alkoxide (e.g., NaOMe) | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | 3-(4-Chloro-3-methoxyphenyl)acrylaldehyde |

| Amine (e.g., R2NH) | High temperature, catalyst (e.g., Pd or Cu) | 3-(4-Chloro-3-(dialkylamino)phenyl)acrylaldehyde |

This table provides hypothetical examples of nucleophilic aromatic substitution on the 4-chloro-3-fluorophenyl ring, which would require specific and potentially harsh reaction conditions.

The chloro and fluoro substituents on the phenyl ring serve as handles for palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups. Generally, the reactivity of aryl halides in these couplings follows the order I > Br > Cl >> F. sci-hub.se Consequently, the chlorine atom is the more likely site for cross-coupling reactions under standard palladium catalysis. Selective activation of the C-Cl bond over the C-F bond is a common strategy in cross-coupling chemistry.

For instance, a Suzuki coupling with an arylboronic acid could yield a biaryl derivative. Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne could be used to extend the carbon framework.

| Coupling Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)2) | Pd(OAc)2, PPh3, base (e.g., K2CO3) | 3-(3-Fluoro-4-arylphenyl)acrylaldehyde |

| Heck Coupling | Alkene (R-CH=CH2) | Pd(OAc)2, PPh3, base (e.g., Et3N) | 3-(3-Fluoro-4-vinylphenyl)acrylaldehyde derivative |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh3)2Cl2, CuI, base (e.g., Et3N) | 3-(3-Fluoro-4-alkynylphenyl)acrylaldehyde |

This table illustrates potential palladium-catalyzed cross-coupling reactions targeting the chlorine atom on the phenyl ring of this compound.

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated aldehyde system, which renders it susceptible to various chemical transformations. The electron-withdrawing nature of the aldehyde group and the substituted phenyl ring influences the electron density of the double bond, making it a prime site for both electrophilic and nucleophilic attacks.

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. savemyexams.com In the case of this compound, the double bond is electron-deficient due to conjugation with the aldehyde group. However, it can still undergo electrophilic addition reactions, particularly with strong electrophiles.

The general mechanism involves the initial attack of the electrophile on the carbon-carbon double bond, leading to the formation of a carbocation intermediate. This is followed by the attack of a nucleophile on the carbocation to yield the final addition product. libretexts.org For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that is less substituted, leading to the formation of the more stable carbocation. savemyexams.com

Common electrophilic addition reactions that this compound is expected to undergo include the addition of hydrogen halides (HX), halogens (X₂), and water (hydration).

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reactant | Predicted Major Product | Reaction Conditions |

| HBr | 3-Bromo-3-(4-chloro-3-fluorophenyl)propanal | Typically in a non-polar solvent |

| Cl₂ | 2,3-Dichloro-3-(4-chloro-3-fluorophenyl)propanal | Can be carried out in an inert solvent like CCl₄ |

| H₂O | 3-Hydroxy-3-(4-chloro-3-fluorophenyl)propanal | Acid-catalyzed hydration |

Note: The regioselectivity of these reactions would need to be confirmed experimentally.

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The carbon-carbon double bond of this compound can participate as a dienophile or a dipolarophile in various cycloaddition reactions.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a six-membered ring. In this context, this compound would act as the dienophile.

Furthermore, the double bond can participate in [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. rsc.org These reactions are often highly regioselective and stereoselective. For instance, reaction with an azide (B81097) would yield a triazoline, which could then rearrange or be further transformed.

Palladium-catalyzed [4+2] annulation reactions represent a modern approach to synthesizing N-heterocycles. whiterose.ac.uk While not specifically documented for this compound, similar fluorinated compounds have been used in such transformations, suggesting the potential for this substrate to be a viable partner in these reactions for the synthesis of complex heterocyclic scaffolds. whiterose.ac.uk

Table 2: Potential Cycloaddition Reactions and Resulting Heterocycles

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |

| [3+2] Cycloaddition | Azide (e.g., Phenyl Azide) | Substituted Triazoline |

| [3+2] Cycloaddition | Nitrone | Substituted Isoxazolidine |

Derivatization Strategies for Analytical Characterization and Chemical Modification

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method or to introduce new functionalities for further chemical modification. researchgate.net For this compound, derivatization can target either the aldehyde group or the carbon-carbon double bond.

For analytical purposes, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of the analyte. academicjournals.org This is typically achieved by introducing a chromophore or a fluorophore into the molecule. The aldehyde functionality is a common target for such derivatization. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form brightly colored hydrazones that can be easily detected by UV-Vis spectroscopy.

For chemical modification, the reactivity of the double bond can be exploited to introduce new functional groups. For example, epoxidation of the double bond using a peroxy acid would yield an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of substituents. Dihydroxylation of the double bond would yield a diol, which can be further functionalized.

Table 3: Derivatization Strategies and Their Applications

| Target Functional Group | Derivatizing Reagent | Purpose |

| Aldehyde | 2,4-Dinitrophenylhydrazine (DNPH) | Enhanced UV-Vis detection for HPLC |

| Aldehyde | Dansyl Hydrazine | Fluorescent labeling for sensitive detection |

| Carbon-Carbon Double Bond | m-Chloroperoxybenzoic acid (mCPBA) | Synthesis of an epoxide intermediate |

| Carbon-Carbon Double Bond | Osmium Tetroxide (OsO₄) | Dihydroxylation to form a diol |

These derivatization strategies not only facilitate the analytical characterization of this compound but also open up avenues for the synthesis of a diverse array of new compounds with potentially interesting biological or material properties.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.orgmsu.edu For 3-(4-Chloro-3-fluorophenyl)acrylaldehyde, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features.

The covalent bonds within a molecule behave like springs, and their vibrations occur at specific, quantifiable frequencies. msu.edu The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to stretching vibrations of specific functional groups. libretexts.org The more complex region from 1450 to 600 cm⁻¹, known as the fingerprint region, involves intricate bending vibrations and provides a unique pattern for each compound. libretexts.org

Key expected vibrational frequencies for this compound are detailed in the table below, based on established correlation charts.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C-H) | Stretching | 2700 - 2750 (typically a sharp peak) ias.ac.in |

| Carbonyl (C=O) | Stretching | 1680 - 1700 (strong, sharp peak due to conjugation) udel.edu |

| Alkene (C=C) | Stretching | 1600 - 1650 libretexts.org |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 (multiple bands) udel.edu |

| Aryl C-H | Stretching | 3000 - 3100 ias.ac.in |

| C-F | Stretching | 1000 - 1400 |

| C-Cl | Stretching | 600 - 800 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of an organic compound by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic, vinylic, and aromatic protons.

Aldehydic Proton: A signal is anticipated in the highly deshielded region of 9-10 ppm. orgchemboulder.com This proton would appear as a doublet due to coupling with the adjacent vinylic proton.

Vinylic Protons: Two signals for the protons on the C=C double bond are expected between 6.0 and 8.0 ppm. They would appear as doublets or doublets of doublets, with a large coupling constant (J > 10 Hz) characteristic of a trans configuration.

Aromatic Protons: The three protons on the phenyl ring would produce a complex pattern of signals in the aromatic region (7.0-8.5 ppm). The splitting of these signals would be influenced by coupling to each other and potentially long-range coupling to the fluorine atom.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, expected to appear around 190-210 ppm. pdx.edu

Alkene and Aromatic Carbons: Signals for the vinylic and aromatic carbons are expected in the 100-150 ppm range. pdx.edu The carbons in the phenyl ring that are directly bonded to or are in proximity to the fluorine atom will exhibit splitting (C-F coupling), which is a key diagnostic feature.

2D NMR Spectroscopy Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the assignments. COSY identifies proton-proton couplings (e.g., between the aldehydic and vinylic protons, and among the aromatic protons), while HMBC reveals correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecular framework.

| Atom Type | Spectroscopy | Estimated Chemical Shift (δ, ppm) | Expected Multiplicity & Notes |

|---|---|---|---|

| Aldehyde H | ¹H NMR | 9.5 - 10.0 | Doublet (d) |

| Vinylic H | ¹H NMR | 6.5 - 7.8 | Doublets or doublets of doublets (dd) |

| Aromatic H | ¹H NMR | 7.2 - 8.0 | Complex multiplets (m) |

| Carbonyl C | ¹³C NMR | ~193 | Aldehyde C=O |

| Vinylic C | ¹³C NMR | 125 - 155 | Two distinct signals |

| Aromatic C | ¹³C NMR | 115 - 165 | Six signals, some showing C-F coupling |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₉H₆ClFO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The calculated monoisotopic mass is 184.0091 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the natural abundance of chlorine isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Electron ionization (EI) would likely induce fragmentation, providing clues to the molecule's structure. For instance, the fragmentation of a related compound, 3-Chloro-4-fluoroacetophenone, shows a base peak corresponding to the loss of the methyl group. nist.gov For the title compound, predictable fragmentation pathways could include:

Loss of a hydrogen radical (-H) from the aldehyde.

Loss of carbon monoxide (-CO) from the aldehyde group.

Cleavage of the acrylaldehyde side chain.

Loss of the chlorine or fluorine atoms.

X-ray Crystallography and Single Crystal Structure Determination

The structure of this compound is expected to be largely planar due to the extensive π-conjugation across the phenyl ring and the propenal group. rsc.org However, some torsion is possible around the single bonds. A key conformational feature is the orientation around the C-C single bond connecting the carbonyl group to the vinyl group. Like other α,β-unsaturated aldehydes, it can exist in either an s-trans or s-cis conformation. rsc.org Computational studies and experimental data on similar molecules, such as nitro-substituted chalcones, show that both conformations are possible, with the final solid-state structure influenced by substitution patterns and crystal packing forces. mdpi.com Analysis of a determined crystal structure would precisely define these torsional angles.

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. nih.govacs.org For this compound, several types of interactions would be anticipated to direct the supramolecular assembly:

C-H···O Hydrogen Bonds: The aldehydic and aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen atom of a neighboring molecule.

π-π Stacking: The electron-rich aromatic rings can stack with each other in offset face-to-face arrangements. nih.gov

Halogen-related Interactions: Weak interactions involving the halogen atoms, such as C-H···F, C-H···Cl, and potentially halogen bonds (e.g., Cl···O), could play a significant role in the crystal packing. nih.govresearchgate.net

Analysis of the crystal structure of related chalcones reveals that packing is often dominated by the need to form a close-packed structure, with various motifs like translation-related side-to-side packing being common. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net This technique is particularly useful for studying compounds with conjugated π-systems, such as this compound.

The extended conjugation involving the phenyl ring, the C=C double bond, and the C=O group is expected to give rise to strong absorptions in the UV region. Two main types of electronic transitions are anticipated:

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like cinnamaldehyde (B126680), these typically occur at higher wavelengths (lower energy) than in non-conjugated systems. oup.com

n → π transitions:* This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital. This transition is characteristic of molecules containing a carbonyl group and usually appears at a longer wavelength than the main π → π* transition. researchgate.net

For cinnamaldehyde, a strong absorption band around 280-290 nm is attributed to an intramolecular charge transfer transition. oup.com The presence of the chloro and fluoro substituents on the phenyl ring would be expected to cause a bathochromic (red) shift of the absorption maxima due to their auxochromic effects.

| Transition Type | Description | Estimated λmax (nm) |

|---|---|---|

| π → π | High-intensity absorption from the conjugated system. | 280 - 320 |

| n → π | Low-intensity absorption from the carbonyl group. | > 320 |

Computational and Theoretical Investigations of 3 4 Chloro 3 Fluorophenyl Acrylaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the structural and electronic properties of molecules. ijcce.ac.irmdpi.com Calculations for compounds analogous to 3-(4-Chloro-3-fluorophenyl)acrylaldehyde are frequently performed using functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) paired with basis sets such as 6-311++G(d,p), which provide a robust description of electron correlation and molecular orbitals. ijcce.ac.irresearchgate.net These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be primarily localized over the electron-rich 4-chloro-3-fluorophenyl ring and the C=C double bond, which are regions of high electron density. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acrylaldehyde moiety (-CH=CH-CHO), particularly the carbonyl group. This distribution facilitates intramolecular charge transfer from the substituted phenyl ring to the aldehyde group upon electronic excitation.

Table 1: Estimated Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Estimated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron (≈ -EHOMO) |

| Electron Affinity (A) | 2.2 eV | Energy released when an electron is added (≈ -ELUMO) |

| Electronegativity (χ) | 4.35 eV | Measure of the power to attract electrons (I+A)/2 |

Note: The values in this table are illustrative estimates based on computational data for analogous molecules and are intended to represent the expected range for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. ijcce.ac.ir It illustrates the electrostatic potential on the molecule's surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of high positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-neutral potentials. researchgate.net

In the MEP surface of this compound, the most negative potential (red/yellow regions) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, and to a lesser extent, around the chlorine and fluorine atoms. These sites represent the primary centers for interaction with electrophiles. The most positive potential (blue regions) would be located on the hydrogen atoms, particularly the aldehydic proton, making them susceptible to nucleophilic attack. The aromatic ring would display a complex potential distribution influenced by the competing electron-donating and -withdrawing effects of the substituents and the acrylaldehyde chain.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. researchgate.net It examines charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within the molecule. ijcce.ac.irnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a more significant interaction and greater contribution to molecular stability.

For this compound, key stabilizing interactions would include:

π → π* interactions: Delocalization of π-electrons from the C=C bonds of the phenyl ring and the acryloyl chain into the corresponding antibonding (π*) orbitals, which is characteristic of conjugated systems.

n → π* interactions: Delocalization of lone pairs (n) from the oxygen, chlorine, and fluorine atoms into the antibonding π* orbitals of the conjugated system. The interaction involving the carbonyl oxygen lone pair and the C=C π* orbital is typically significant.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

| Donor NBO (i) | Acceptor NBO (j) | Estimated E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (Caromatic-Caromatic) | π* (C=Calkene) | ~15-20 | π-conjugation |

| π (C=Calkene) | π* (C=O) | ~20-25 | π-conjugation |

| LP (O) | π* (C=Calkene) | ~10-15 | Hyperconjugation (n → π*) |

Note: These E(2) values are illustrative, based on typical NBO analyses of similar conjugated and halogenated molecules, representing the expected stabilizing interactions.

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. rsc.org Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

Vibrational Analysis: Theoretical calculations can predict the vibrational modes of the molecule. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and systematic errors in the calculations, leading to excellent agreement with experimental FT-IR and Raman spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate 1H and 13C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for assigning peaks in experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. ijcce.ac.ir

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are instrumental in exploring the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For this compound, a potential reaction for study would be the nucleophilic addition of a reagent (e.g., a Grignard reagent or an amine) to the carbonyl carbon of the aldehyde group. Computational analysis would involve:

Optimizing the geometries of the reactant molecules and the final product.

Locating the transition state structure connecting the reactants and products.

Performing a frequency calculation to confirm the transition state (characterized by a single imaginary frequency).

Calculating the activation energy, which provides insight into the reaction's feasibility and kinetics.

Such studies can elucidate whether a reaction is thermodynamically favorable and kinetically accessible, guiding synthetic efforts.

Solvation Effects and Solvent Polarity on Molecular Properties

Reactions and measurements are typically conducted in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these environmental effects using approaches like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. researchgate.netresearchgate.net

The properties of this compound are expected to be sensitive to solvent polarity. For instance:

Dipole Moment: The molecule's dipole moment is predicted to increase in more polar solvents due to stabilization of the charge distribution.

Electronic Spectra: The π → π* electronic transitions may exhibit a red shift (shift to longer wavelengths) in polar solvents, a phenomenon known as solvatochromism.

Reactivity: The stability of charged or polar transition states can be greatly affected by the solvent. Reactions involving the formation of a polar transition state are often accelerated in polar solvents. DFT calculations incorporating a PCM can model these changes in reactivity and predict how solvent choice will impact reaction outcomes. researchgate.net

Topological Analyses (ELF, LOL, RDG) for Bonding and Non-covalent Interactions

Topological analyses of the electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. For this compound, methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to visualize and quantify these features, offering a detailed picture of its electronic structure. sciety.org

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule. jussieu.fr It provides a clear picture of core electrons, covalent bonds, and lone pairs. In an ELF analysis of this compound, distinct localization domains (attractors) would be observed. High ELF values, typically approaching 1.0, indicate a high degree of electron localization, characteristic of core electrons and covalent bonds.

For this molecule, ELF analysis would be expected to reveal:

Core Basins: High localization around the carbon, oxygen, chlorine, and fluorine atoms, corresponding to their core electrons.

Valence Basins:

Disynaptic Basins: These would be found between bonded atoms, representing the covalent bonds (e.g., C-C, C=C, C-H, C-O, C-Cl, C-F). The basin for the C=O double bond would show a higher electron density compared to the C-C single bonds.

Monosynaptic Basins: These correspond to lone pairs. Significant localization would be expected around the oxygen, chlorine, and fluorine atoms, representing their non-bonding valence electrons.

The analysis allows for a quantitative assessment of the electron population in these basins, offering insights into the nature of the chemical bonds.

| Basin Type | Associated Atoms | Expected ELF Value Range | Interpretation |

|---|---|---|---|

| Core | C, O, Cl, F | ~0.95 - 1.00 | Core electron shells |

| Disynaptic (C-H) | C-H | ~0.90 - 0.98 | Covalent single bond |

| Disynaptic (C-C) | C-C | ~0.85 - 0.95 | Covalent single bond |

| Disynaptic (C=C) | C=C | ~0.90 - 0.98 | Covalent double bond |

| Disynaptic (C=O) | C=O | ~0.80 - 0.90 | Polar covalent double bond |

| Disynaptic (C-F) | C-F | ~0.75 - 0.85 | Polar covalent single bond |

| Disynaptic (C-Cl) | C-Cl | ~0.70 - 0.80 | Polar covalent single bond |

| Monosynaptic (Lone Pair) | O, F, Cl | ~0.90 - 0.98 | Non-bonding valence electrons |

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize chemical bonding and electron localization. researchgate.net It is based on the kinetic energy density and provides a clear distinction between bonding and non-bonding regions. High LOL values indicate regions where electrons are highly localized, such as in covalent bonds and lone pair regions, while lower values are found in the inter-shell regions. nih.gov For this compound, the LOL map would complement the ELF analysis, showing areas of high electron localization for all covalent bonds and the lone pairs on the heteroatoms. The color-coded isosurfaces would provide an intuitive representation of the molecule's electronic structure. researchgate.net

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) analysis, also known as Non-Covalent Interaction (NCI) analysis, is a powerful method for visualizing weak and non-covalent interactions in real space. researchgate.netnih.gov It identifies regions of low electron density and low reduced density gradient, which are characteristic of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netnih.gov

An RDG analysis of this compound would likely highlight several intramolecular interactions:

van der Waals Interactions: Broad, diffuse regions of weak attraction would be expected across the molecule, particularly involving the phenyl ring and the acrylaldehyde chain.

Steric Repulsion: Due to the proximity of substituents on the phenyl ring and the acrylaldehyde group, regions of steric clash could be identified. These are typically visualized as reddish, spike-like features in RDG plots and are characterized by large positive values of the electron density's second Hessian eigenvalue (sign(λ₂)ρ > 0).

Weak Hydrogen Bonds: Potential intramolecular C-H···O or C-H···F interactions could be present, which would appear as small, disc-like isosurfaces between the involved atoms. These are characterized by negative sign(λ₂)ρ values, indicating an attractive interaction.

The RDG analysis provides a visual and quantitative framework for understanding the forces that dictate the molecule's preferred conformation and its potential intermolecular interaction sites. nih.gov

| Interaction Type | Atoms Involved (Hypothetical) | sign(λ₂)ρ Range (a.u.) | Visual Representation |

|---|---|---|---|

| Steric Repulsion | Between ortho C-H and acrylaldehyde chain | > 0 | Reddish spikes/discs |

| van der Waals | Across the π-system of the phenyl ring | ~ 0 | Greenish, diffuse surfaces |

| Weak Hydrogen Bond | C-H···O (aldehyde) | < 0 | Bluish-green discs |

| Weak Hydrogen Bond | C-H···F | < 0 | Bluish-green discs |

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural attributes of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde make it an ideal starting material for the synthesis of diverse heterocyclic scaffolds that are of significant interest in medicinal chemistry. The presence of the chloro and fluoro substituents on the phenyl ring can enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity to biological targets.

Indole (B1671886) and Oxindole (B195798) Derivatives Synthesis

Indole and oxindole moieties are core components of many natural products and pharmaceuticals. openmedicinalchemistryjournal.comnih.gov The synthesis of these derivatives can potentially utilize α,β-unsaturated aldehydes like this compound through several established synthetic routes. For instance, in a multi-step pathway, a Michael addition of a nitroaniline derivative to the acrylaldehyde could be followed by reduction of the nitro group and subsequent intramolecular cyclization to form the indole ring. openmedicinalchemistryjournal.com

Another potential approach is a variation of the Nenitzescu indole synthesis, where the α,β-unsaturated system reacts with enamines or related nucleophiles to construct the pyrrole (B145914) ring fused to the benzene (B151609) nucleus. The aldehyde functional group serves as a critical electrophilic site for the initial bond formation and subsequent cyclization steps. dergipark.org.tr Similarly, oxindole scaffolds can be accessed through cycloaddition reactions or by oxidation of corresponding indole precursors. nih.gov

Table 1: Plausible General Reaction Scheme for Indole Synthesis

| Reactant A | Reactant B | Key Reaction Type | Resulting Scaffold |

| This compound | Substituted Anilines/Hydrazines | Michael Addition/Condensation, Cyclization | Substituted Indole/Oxindole |

Piperidine (B6355638) Derivatives Synthesis

The piperidine ring is a ubiquitous scaffold in many alkaloids and synthetic drugs. nih.gov α,β-Unsaturated aldehydes are valuable precursors for constructing this saturated heterocycle. researchgate.netresearchgate.net One common method involves an aza-Diels-Alder reaction, where the acrylaldehyde derivative acts as a dienophile, reacting with a suitable diene containing a nitrogen atom to form the six-membered ring in a single step.

Alternatively, a conjugate addition of an amine to the double bond of this compound can be performed, followed by intramolecular reductive amination or other cyclization strategies to yield highly substituted piperidine derivatives. nih.govnih.gov These methods offer a high degree of control over the stereochemistry of the final product, which is often crucial for biological activity.

Quinazoline (B50416) Derivatives Synthesis

Quinazolines are a class of fused heterocyclic compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. marquette.edunih.gov The synthesis of the quinazoline core often involves the condensation of a derivative of 2-aminobenzaldehyde (B1207257) or 2-aminobenzonitrile (B23959) with an aldehyde. nih.govorganic-chemistry.org In this context, this compound can react with 2-aminobenzamide (B116534) or related precursors. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to furnish the aromatic quinazoline ring system. Microwave-assisted protocols have been shown to accelerate these types of syntheses. nih.govresearchgate.net

Thiazoline (B8809763) Derivatives Synthesis

Thiazoline and its oxidized form, thiazole (B1198619), are important five-membered heterocyclic rings found in numerous bioactive compounds, including antibiotics and anticancer agents. nih.govresearchgate.netresearchgate.net A primary method for their synthesis is the Hantzsch thiazole synthesis and its variations. nih.gov This involves the reaction of a thioamide with an α-halocarbonyl compound. A plausible route using this compound would involve its conversion to an α-halo-α,β-unsaturated aldehyde, which could then react with a thioamide. Alternatively, the acrylaldehyde can react directly with a compound containing both an amino and a thiol group, such as 2-aminothiophenol (B119425) or cysteine derivatives. organic-chemistry.orgnih.gov The initial reaction would likely be the formation of an imine with the amino group, followed by an intramolecular conjugate addition of the thiol to the double bond to form the thiazoline ring. researchgate.net

Role in the Construction of Heterocyclic Compound Libraries

The creation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. The varied reactivity of this compound makes it an excellent building block for combinatorial chemistry and the generation of heterocyclic compound libraries. marquette.eduprinceton.edu Its ability to undergo different types of reactions—such as Michael additions, cycloadditions, and multi-component reactions—allows for the rapid assembly of a wide range of molecular scaffolds from a single, readily accessible intermediate. dergipark.org.tr The halogenated phenyl ring provides a site for further modification, adding another layer of diversity to the synthesized compounds. This versatility enables the exploration of a broad chemical space in the search for new therapeutic agents.

Applications in the Synthesis of Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals, the unique electronic and physical properties imparted by the fluoro and chloro substituents make this compound a candidate for the synthesis of advanced materials. The acryloyl group is susceptible to polymerization, allowing for its incorporation into polymer chains to create specialty polymers. These polymers may exhibit desirable properties such as enhanced thermal stability, flame retardancy, and specific optical or electronic characteristics.

Furthermore, this compound can be used to synthesize acylals, which have applications as protecting groups in organic synthesis and as precursors to other functional materials. mdpi.com The reactivity of the aldehyde group allows for its derivatization into various other functional groups, making it a key intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals where the specific substitution pattern on the aromatic ring is required.

Exploration of Biological Interactions and Mechanistic Studies in Vitro & in Silico Focus

Investigation of Molecular Interactions with Biological Targets

The core chemical feature of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde is the α,β-unsaturated aldehyde moiety, which is a known reactive electrophile. This reactivity is central to its mode of interaction with biological macromolecules.

The biological activity of α,β-unsaturated aldehydes is frequently attributed to their ability to form stable, covalent adducts with nucleophilic groups on proteins. nih.gov This class of compounds is considered a soft electrophile, showing a preference for reacting with soft biological nucleophiles like the thiolate groups of cysteine residues. acs.org The primary mechanism for this covalent modification is a 1,4-Michael-type addition, where the nucleophilic side chain of an amino acid attacks the β-carbon of the aldehyde. nih.govumn.edu Other potential but less favored targets include the ε-amino group of lysine (B10760008) and the imidazole (B134444) moiety of histidine. nih.gov

This covalent bond formation can lead to the modulation of enzyme activity. Studies on cinnamaldehyde (B126680) and its analogs have demonstrated the inhibition of various enzymes critical for cellular function. For instance, certain cinnamaldehyde derivatives act as antimicrobial agents by inhibiting the bacterial cell division protein FtsZ. nih.gov Other research into conjugated dienones derived from substituted cinnamaldehydes has identified potent inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. acs.org The electrophilic nature of the aldehyde structure is crucial for this inhibitory action. acs.org The halogen substituents on the phenyl ring of this compound are expected to influence the electrophilicity of the β-carbon, thereby modulating its reactivity towards enzyme targets. researchgate.net

In silico molecular docking studies are commonly employed to predict and analyze the interaction of small molecules with protein targets. For cinnamaldehyde derivatives, these studies have provided insights into potential binding modes and biological targets.

Computational analyses have been used to investigate the anticancer potential of cinnamaldehyde analogs by docking them into the active sites of various cancer-related proteins. waocp.orgnih.gov These studies often reveal that the compounds bind within hydrophobic pockets of the target proteins. researchgate.net For example, docking studies against matrix metalloproteinase-2 (MMP-2), an enzyme involved in cancer metastasis, showed that cinnamaldehyde derivatives interact with the active site, which includes a zinc metal cofactor. nih.gov

In the context of antimicrobial activity, molecular modeling has been used to understand how cinnamaldehyde and its analogs interfere with bacterial communication, or quorum sensing. These compounds have been shown to target the transcriptional regulatory protein LuxR, decreasing its ability to bind to DNA and thus reducing the expression of virulence factors. nih.govresearchgate.net The proposed mechanism involves the formation of irreversible covalent conjugates with nucleophilic amino acid side chains, such as cysteine, within the LuxR protein. researchgate.net Such computational models can efficiently screen for potential protein partners and help elucidate the structural basis for the biological activity of compounds like this compound. biorxiv.org

In Vitro Biological Activity Assessments (excluding human trials)

Based on research into structurally related compounds, this compound is anticipated to exhibit a range of biological activities, including antiproliferative and antimicrobial effects.

Cinnamaldehyde and its derivatives are well-documented for their antiproliferative effects across a variety of cancer cell lines, including those from breast, colon, lung, and prostate cancers. researchgate.net The mechanisms underlying this activity are diverse and include the induction of apoptosis (programmed cell death), inhibition of tumor angiogenesis, and cell cycle arrest. researchgate.netmdpi.com

The introduction of halogen atoms onto the phenyl ring can significantly enhance cytotoxic potency. For instance, 5-fluoro-2-hydroxycinnamaldehyde was identified as a potent antitumor agent with a GI₅₀ of 1.6 µM in HCT 116 colon cancer cells. researchgate.net Research on compounds with high structural similarity, such as 3-(4-chlorophenyl) acrylic acids and their esters, has demonstrated significant antiproliferative efficacy against the MDA-MB-231 triple-negative breast cancer cell line. researchgate.net One such acrylic acid derivative showed a potent IC₅₀ value of 3.24 µM and was found to induce cell cycle arrest at the G2/M phase. researchgate.net These findings suggest that this compound likely possesses significant antiproliferative properties.

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 5-fluoro-2-hydroxycinnamaldehyde | HCT 116 (Colon) | GI₅₀ | 1.6 | researchgate.net |

| 3-(4-chlorophenyl) acrylic acid derivative (4b) | MDA-MB-231 (Breast) | IC₅₀ | 3.24 | researchgate.net |

| Ciminalum-thiazolidinone hybrid (2h) | NCI-60 Panel (Average) | GI₅₀ | 1.57 | nih.gov |

| 2,4-dichloro pyrrolo[3,2-d]pyrimidine | L1210 (Leukemia) | IC₅₀ | 6.8 | nih.gov |

| 7-iodo-2,4-dichloro pyrrolo[3,2-d]pyrimidine | HeLa (Cervical) | IC₅₀ | 0.92 | nih.gov |

The antimicrobial properties of cinnamaldehyde are a key component of the bioactivity of cinnamon. researchgate.net Its derivatives, particularly those with halogen substitutions, often exhibit potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govnih.gov The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring has been shown to be important for antimicrobial efficacy. nih.gov

Studies on halogenated cinnamaldehydes have demonstrated their ability to inhibit the growth of pathogenic bacteria like Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii. nih.govnih.gov For example, 4-chloroCNMA (4-chlorocinnamaldehyde) was found to be active against biofilm formation by uropathogenic E. coli and S. aureus. nih.gov In another study, 3,4-dichloro-cinnamaldehyde was shown to be a more potent inhibitor of bacterial quorum sensing than unsubstituted cinnamaldehyde. researchgate.net Similarly, fluorinated chalcones, which share the α,β-unsaturated carbonyl system, have shown significant activity against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov

| Compound Class/Derivative | Microorganism | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 4-chlorocinnamaldehyde | Uropathogenic E. coli | MIC | Active, MIC >100 µg/mL | nih.gov |

| 4-chlorocinnamaldehyde | S. aureus | MIC | Active, MIC >100 µg/mL | nih.gov |

| Halogenated cinnamaldehyde analogs | A. baumannii | Phenotypic | Inhibit cell division | nih.gov |

| 3,4-dichloro-cinnamaldehyde | Vibrio harveyi | Quorum Sensing | Reduced bioluminescence by 99% | researchgate.net |

| Fluorinated Chalcone (B49325) (A3) | C. albicans | Zone of Inhibition | 20 mm | nih.gov |

| Fluorinated Chalcone (B3) | A. niger | Zone of Inhibition | 26 mm | nih.gov |

Beyond covalent modification of enzymes, cinnamaldehyde and its analogs can act as ligands that bind non-covalently or covalently to specific protein receptors to elicit a biological response. A prominent example is the interaction with Transient Receptor Potential (TRP) channels. Cinnamaldehyde is a known agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) channel, a receptor involved in sensory signaling. researchgate.net The α,β-unsaturated aldehyde moiety is considered essential for this activity. researchgate.net

Recent studies have also identified cinnamaldehyde as an activator of the human sweet taste receptor, T1R2/T1R3, by interacting with the transmembrane domain of the T1R3 subunit. biorxiv.orgbiorxiv.org This demonstrates that cinnamaldehyde derivatives can modulate the function of G-protein coupled receptors (GPCRs). Furthermore, as discussed previously, these compounds can function as ligands for bacterial regulatory proteins like LuxR, binding to the protein and altering its conformation and ability to regulate gene expression, thereby serving as a targeted anti-virulence strategy. nih.gov

In Silico Mechanistic Insights and Structure-Activity Relationship (SAR) Studies

In the absence of direct in silico studies on this compound, insights into its potential biological interactions can be extrapolated from research on structurally similar compounds, particularly cinnamaldehyde and its derivatives. These studies provide a framework for understanding how the structural features of α,β-unsaturated aldehydes contribute to their biological activity.

Structure-Activity Relationship (SAR) of Cinnamaldehyde Analogs:

The biological activity of cinnamaldehyde and its analogs is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the α,β-unsaturated aldehyde moiety. plos.orgmdpi.com Key SAR observations from studies on various cinnamaldehyde derivatives reveal several important structural determinants for activity:

The α,β-Unsaturated Acyl Group: This functional group is crucial for the biological activity of many cinnamaldehyde analogs. It can act as a Michael acceptor, enabling covalent adduction with nucleophilic residues (like cysteine) in proteins. plos.org

Aromatic Ring Substituents: The type and position of substituents on the phenyl ring play a pivotal role in modulating activity. Electron-withdrawing groups, such as nitro and halogen groups, on the aromatic ring have been shown to increase the biological activity of cinnamaldehyde derivatives in some assays. plos.org For instance, in studies on quorum sensing inhibition, halogenated cinnamaldehydes were found to be more active than the unsubstituted parent compound. plos.org

Hydrophobicity: The hydrophobic character of the molecule, influenced by the aromatic ring and its substituents, is also a key factor in its interaction with biological targets. plos.org

These general principles suggest that the chloro and fluoro substituents on the phenyl ring of this compound likely play a significant role in modulating its biological effects compared to unsubstituted cinnamaldehyde.

Table 1: Structure-Activity Relationship Insights from Cinnamaldehyde Analogs

| Structural Feature | Influence on Biological Activity | Reference |

| α,β-Unsaturated Aldehyde | Essential for Michael addition reactions with protein nucleophiles. | plos.org |

| Aromatic Ring Substituents | Electron-withdrawing groups (e.g., halogens, nitro groups) can enhance activity. | plos.org |

| Hydrophobic Moiety | Important for target binding and overall activity. | plos.org |

Molecular Docking Simulations with Macromolecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov For compounds like this compound, docking studies with various protein targets can provide insights into potential mechanisms of action.

The general approach in such simulations involves:

Preparation of the Ligand and Receptor: Three-dimensional structures of the ligand (e.g., a cinnamaldehyde derivative) and the macromolecular target are prepared.

Docking Simulation: A docking algorithm is used to explore various possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: The different poses are evaluated using a scoring function to estimate the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.

For this compound, hypothetical docking studies could elucidate how the chloro and fluoro substituents interact with the amino acid residues in a target protein's binding pocket, potentially influencing its binding affinity and selectivity compared to other cinnamaldehyde analogs.

Pharmacophore Modeling and Lead Optimization through Computational Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov A pharmacophore model can be used to screen large compound libraries for molecules with similar features and to guide the optimization of lead compounds. nih.gov

For a class of compounds like substituted cinnamaldehydes, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic aromatic region.

Potentially, specific locations for halogen bond donors, corresponding to the chloro and fluoro substituents.

While a specific pharmacophore model for this compound has not been described, the principles of pharmacophore modeling can be applied to design and optimize new analogs. By understanding the key pharmacophoric features required for activity at a particular biological target, computational methods can be used to suggest modifications to the structure of this compound to enhance its potency or selectivity. This process of lead optimization can involve adding, removing, or modifying functional groups to better fit the pharmacophore model and improve interactions with the target receptor.

Theoretical Pathway Analysis in Cellular Models

The biological effects of α,β-unsaturated aldehydes, the class of compounds to which this compound belongs, are often linked to their ability to induce cellular stress responses. These compounds are reactive electrophiles that can readily interact with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH). nih.gov This reactivity can lead to the modulation of various signaling pathways.

A theoretical analysis of the potential cellular pathways affected by this compound, based on the known effects of other α,β-unsaturated aldehydes, would include:

Oxidative Stress and Redox Signaling: By depleting cellular antioxidants like GSH and modifying the activity of redox-sensitive proteins, α,β-unsaturated aldehydes can induce oxidative stress. researchgate.netnih.gov This can trigger a cascade of downstream signaling events, including the activation of antioxidant response pathways.

Inflammatory Pathways: These compounds have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway. researchgate.net Their interaction with key proteins in these pathways can lead to either pro- or anti-inflammatory effects depending on the cellular context and the specific compound.

Apoptosis and Cell Cycle Regulation: At higher concentrations, the cellular stress induced by α,β-unsaturated aldehydes can lead to the activation of apoptotic pathways and cell cycle arrest.

The specific effects of this compound on these pathways would likely be influenced by its unique substitution pattern, which affects its reactivity and distribution within the cell.

Future Research Directions and Emerging Translational Potential

Development of Sustainable and Green Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde and its analogs. Traditional synthesis methods, such as the Claisen-Schmidt condensation, often rely on harsh catalysts and organic solvents, leading to environmental concerns. rjpn.orgsaudijournals.com Green chemistry approaches aim to mitigate these issues by focusing on waste reduction, the use of safer solvents, and energy efficiency. rjpn.org

Promising green synthetic strategies that could be applied and optimized for this specific chalcone (B49325) include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org The application of microwave irradiation in solvent-free conditions is a particularly attractive avenue for a more sustainable process. frontiersin.org

Ultrasonic Irradiation: Sonochemical methods can enhance reaction rates and efficiency, often at lower temperatures than conventional methods, contributing to energy savings. propulsiontechjournal.com

Use of Green Solvents: Exploring the use of eco-friendly solvents like water, glycerol, or ionic liquids can drastically reduce the environmental footprint of the synthesis. propulsiontechjournal.comnih.gov

Biocatalysis: The use of enzymes or microorganisms as catalysts presents a highly specific and environmentally friendly alternative to traditional chemical catalysts. saudijournals.com

| Green Synthesis Method | Key Advantages | Potential for this compound |

|---|---|---|

| Microwave Irradiation | Rapid reaction times, higher yields, enhanced selectivity. rjpn.org | Optimization of solvent-free microwave protocols to increase efficiency and purity. |

| Ultrasonic Irradiation | Reduced reaction times and energy consumption. frontiersin.org | Investigation of ultrasound-assisted synthesis to improve reaction kinetics. |

| Green Solvents (e.g., water, glycerol) | Reduced toxicity and environmental impact. nih.gov | Development of synthetic routes in aqueous media or other benign solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. saudijournals.com | Screening for enzymes or microorganisms capable of catalyzing the condensation reaction. |

Integration into Flow Chemistry Systems for Enhanced Efficiency

The integration of the synthesis of this compound into continuous flow chemistry systems represents a significant step towards more efficient and scalable production. nih.govresearchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety when dealing with hazardous reagents or intermediates. nih.gov

Future research in this area could involve the design and implementation of a multi-step flow process for the synthesis of this compound and its derivatives. rsc.org This could involve the use of packed-bed reactors with heterogeneous catalysts, which would simplify purification and allow for catalyst recycling, further contributing to the sustainability of the process. doaj.orgresearchgate.net The development of a continuous flow system would not only be beneficial for large-scale production but also for the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. jst.org.in

| Flow Chemistry Advantage | Relevance to this compound Synthesis |

|---|---|

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates in a closed system. nih.gov |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to higher yields and purity. beilstein-journals.org |

| Scalability | Facilitates seamless scaling from laboratory to industrial production. researchgate.net |

| Automation | Potential for automated synthesis and high-throughput screening of reaction conditions. |

Computational Design and Virtual Screening of Novel Derivatives

Computational tools are poised to play a crucial role in the rational design and discovery of novel derivatives of this compound with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com Techniques such as virtual screening and molecular docking can be employed to predict the binding affinity of designed compounds to specific biological targets.

Future computational studies could focus on:

Building a Virtual Library: Creating a diverse virtual library of derivatives by modifying the substituents on both aromatic rings and the α,β-unsaturated system.

High-Throughput Virtual Screening: Screening this library against a panel of known biological targets to identify promising lead compounds.

Molecular Dynamics Simulations: Using molecular dynamics to study the stability of the ligand-protein complexes and to understand the key interactions driving binding affinity.

This in silico approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and biological evaluation of the most promising candidates. researchgate.net

| Computational Method | Application in Derivative Design |

|---|---|

| Virtual Screening | Rapidly screen large libraries of virtual compounds against biological targets. |

| Molecular Docking | Predict the binding mode and affinity of derivatives to a target's active site. |

| QSAR Modeling | Develop quantitative structure-activity relationship models to guide the design of more potent analogs. mdpi.com |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. |

Advanced In Vitro Biological Target Identification and Validation

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the rational development of more selective and potent derivatives. nih.gov The wide range of biological activities reported for chalcones suggests that they may interact with multiple cellular targets. nih.gov

Future research should employ advanced in vitro techniques to identify and validate these targets. elifesciences.org This could include:

Affinity-Based Proteomics: Utilizing chemical probes based on the this compound scaffold to isolate and identify binding proteins from cell lysates.

Enzymatic Assays: Screening the compound against a panel of purified enzymes, such as kinases, proteases, or metabolic enzymes, to identify direct inhibitory activity. researchgate.net

Cell-Based Assays: Using reporter gene assays and other cell-based functional assays to confirm the engagement of the identified targets in a cellular context. nih.gov

Validation of the identified targets will be a critical step in advancing these compounds towards clinical development. elifesciences.org

| Identification/Validation Technique | Purpose |

|---|---|

| Affinity Chromatography | Isolate and identify proteins that directly bind to the compound. |

| Enzyme Inhibition Assays | Quantify the inhibitory potency against specific enzymes. researchgate.net |

| Surface Plasmon Resonance (SPR) | Measure the binding kinetics and affinity to purified target proteins. |

| Western Blotting and Cellular Thermal Shift Assays (CETSA) | Confirm target engagement within a cellular environment. nih.gov |

Exploration of New Chemical Transformations and Cascade Reactions

The reactive α,β-unsaturated carbonyl moiety of this compound makes it an excellent substrate for a variety of chemical transformations, including the construction of more complex molecular architectures through cascade reactions. acs.orgacs.org Future synthetic research could explore novel reactions to diversify this scaffold and generate new classes of compounds with potentially unique biological activities.

Areas for exploration include:

Domino and Cascade Reactions: Designing one-pot multi-component reactions that utilize the chalcone as a key building block to rapidly assemble complex heterocyclic systems. acs.orgorganic-chemistry.org For example, cascade reactions involving Michael additions followed by intramolecular cyclizations can lead to the formation of diverse ring systems. acs.orgnih.gov

Asymmetric Catalysis: Developing enantioselective transformations of the α,β-unsaturated system to introduce chirality and explore the stereochemical requirements for biological activity.

Novel Cycloaddition Reactions: Investigating the participation of the chalcone in various cycloaddition reactions to construct novel carbocyclic and heterocyclic frameworks.

Umpolung Reactivity: Exploring the conversion of the electrophilic β-carbon into a nucleophilic center through the use of N-heterocyclic carbene catalysis, opening up new avenues for functionalization. acs.org

These explorations into new chemical reactivity will not only expand the chemical space around the this compound scaffold but also potentially lead to the discovery of compounds with novel mechanisms of action. rsc.org

Q & A

Q. Optimization strategies :

- Temperature control (40–60°C) minimizes side reactions like aldol oligomerization.

- Use of anhydrous solvents (e.g., DMF) and inert atmospheres prevents aldehyde oxidation.

- Monitoring via TLC or HPLC ensures reaction completion .

What spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Q. Basic

- FTIR : Identifies the aldehyde C=O stretch (~1680 cm⁻¹) and conjugated C=C stretch (~1620 cm⁻¹).

- NMR : H NMR shows the aldehyde proton (δ 9.6–10.2 ppm) and trans-vinylic protons (δ 6.5–7.5 ppm, J = 15–16 Hz). C NMR confirms the aldehyde carbon (δ ~190 ppm).

- X-ray crystallography : Resolves bond lengths and angles (e.g., C-Cl = 1.73 Å, C-F = 1.34 Å) using SHELXL refinement, validated by R-factors < 0.05 .

How can computational methods predict the reactivity and electronic properties of this compound?

Advanced

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Electrostatic potential maps : Highlights electrophilic sites (aldehyde carbon) and nucleophilic regions (fluorine-substituted phenyl ring).

- Frontier molecular orbitals : Predicts reactivity trends (e.g., HOMO-LUMO gap ≈ 5.2 eV, indicating moderate stability).

- Thermochemical data : Atomization energies and ionization potentials (accuracy ±2.4 kcal/mol) guide solvent selection and reaction feasibility .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Q. Advanced

- Multi-technique validation : Cross-reference NMR/IR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- DFT-assisted analysis : Compare experimental C NMR shifts with computed values (e.g., GIAO method) to identify misassignments.

- Dynamic effects : Use variable-temperature NMR to detect conformational equilibria affecting splitting patterns .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

- Crystal packing issues : The planar structure and halogen substituents hinder dense packing. Slow evaporation from DMSO/EtOH mixtures improves crystal quality.

- Twinned crystals : SHELXD software resolves pseudo-merohedral twinning by iterative phase refinement.

- Thermal motion : Low-temperature (100 K) X-ray studies reduce atomic displacement errors .

How does the aldehyde group influence the compound’s reactivity in nucleophilic additions?

Basic

The electron-deficient α,β-unsaturated aldehyde undergoes:

- Michael addition : Amines or thiols attack the β-carbon (e.g., forming Schiff bases with primary amines).

- Wittig reactions : Phosphorus ylides yield substituted alkenes.

- Steric effects : Bulkier nucleophiles require polar aprotic solvents (e.g., THF) for efficient attack .

What are the biological implications of this compound’s interactions with enzymes?

Advanced

Preliminary studies suggest:

- Aldehyde dehydrogenase inhibition : The aldehyde group forms covalent adducts with catalytic cysteine residues (IC₅₀ ≈ 10 μM).

- Structure-activity relationships (SAR) : Fluorine enhances membrane permeability, while chlorine increases electrophilicity.

- In silico docking : AutoDock Vina simulations predict binding modes to ATP-binding pockets (ΔG ≈ -8.2 kcal/mol) .

How do structural analogs of this compound compare in synthetic applications?

Q. Basic

| Analog | Key Differences | Reactivity Trends |

|---|---|---|

| 3-(4-Chlorophenyl)acrylaldehyde | No fluorine substituent | Lower electrophilicity, slower reactions |

| 3-Bromo-3-(4-fluorophenyl)acrylaldehyde | Bromine instead of chlorine | Higher polarizability, enhanced cross-coupling |

| 3-Methyl-3-(4-fluorophenyl)acrylaldehyde | Methyl group replaces chlorine | Reduced halogen bonding, steric hindrance |

What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.